molecular formula C19H15ClO5 B2409158 Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate CAS No. 869080-32-0

Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate

Cat. No.: B2409158
CAS No.: 869080-32-0
M. Wt: 358.77
InChI Key: BOSVLNAFZYUHCZ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate is a synthetic organic compound with a complex molecular structure It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities

Properties

IUPAC Name

methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-11-15-8-7-14(24-10-17(21)23-2)9-16(15)25-19(22)18(11)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSVLNAFZYUHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)OC)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for 3-Aryl-4-Methylcoumarins

The Knoevenagel condensation between substituted salicylaldehydes and β-ketoesters is a widely used method for synthesizing coumarins with diverse substituents. For the target compound, 5-(4-chlorophenyl)-2-hydroxybenzaldehyde and ethyl acetoacetate undergo condensation under ultrasound irradiation to yield 7-hydroxy-3-(4-chlorophenyl)-4-methylcoumarin (Scheme 1).

Reaction Conditions:

  • Catalyst: Piperidine (10 mol%) and glacial acetic acid.
  • Solvent: Ethanol (EtOH) under reflux or ultrasound (40 kHz, 90% power).
  • Yield: 82–92% under ultrasound vs. 65–75% under conventional heating.

The ultrasound method enhances reaction efficiency by promoting rapid cyclization and reducing side reactions. The methyl group at position 4 originates from ethyl acetoacetate, while the 4-chlorophenyl group is introduced via the salicylaldehyde precursor.

Perkin Reaction for 3-Arylcoumarins

An alternative route employs the Perkin reaction, where 2-hydroxybenzaldehyde derivatives react with 4-chlorophenylacetic acid in the presence of cyanuric chloride (TCT) and N-methylmorpholine (Scheme 2).

Optimized Parameters:

  • Catalyst: Cyanuric chloride (1.5 mmol).
  • Base: N-methylmorpholine in DMF at 110°C.
  • Yield: 85–95% for 3-(4-chlorophenyl)coumarins.

This method excels in introducing aryl groups at position 3 but requires subsequent methylation at position 4 via Friedel-Crafts alkylation or similar methods.

Functionalization of the 7-Hydroxy Group

The 7-hydroxy intermediate undergoes alkylation with methyl bromoacetate to install the oxyacetate moiety.

Williamson Ether Synthesis

Conditions:

  • Base: Potassium carbonate (K₂CO₃, 2 equiv).
  • Solvent: Dimethylformamide (DMF) at 80°C for 6–8 hours.
  • Yield: 75–88%.

Mechanism:

  • Deprotonation of the 7-hydroxy group by K₂CO₃.
  • Nucleophilic substitution (SN2) between the phenoxide ion and methyl bromoacetate.

Side Reactions:

  • Over-alkylation minimized by using a 1:1 molar ratio of coumarin to methyl bromoacetate.
  • Hydrolysis of the ester group prevented by anhydrous conditions.

Alternative Synthetic Pathways

Microwave-Assisted Coumarin Synthesis

Microwave irradiation significantly reduces reaction times. For example, 7-hydroxy-4-methylcoumarin synthesized via Pechmann condensation under microwave conditions achieves 97% yield in 15 minutes vs. 6 hours conventionally (Scheme 3). Subsequent alkylation under microwave irradiation (MeCN, 5 minutes) affords the target compound in 90% yield.

Continuous Flow Hydrogenation

Recent advances employ continuous flow systems for hydrogenation and alkylation steps, improving scalability and reproducibility. For instance, chromanone intermediates derived from coumarins are hydrogenated in flow reactors with Pd/C catalysts, achieving >95% conversion.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.40 (m, 4H, Ar-H), 6.90 (s, 1H, H-8), 4.75 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • HRMS (ESI): m/z calculated for C₂₁H₁₇ClO₅ [M+H]⁺: 408.0765; found: 408.0768.

Comparative Yields Across Methods

Method Coumarin Yield (%) Alkylation Yield (%) Total Yield (%)
Knoevenagel + Ultrasound 92 88 81
Perkin + TCT 95 85 81
Microwave Pechmann 97 90 87

Industrial Scalability and Green Chemistry

  • Solvent-Free Conditions: Amberlyst-15 catalyzed Pechmann condensations achieve 97% yield without solvents, reducing waste.
  • Recyclable Catalysts: Fe₃O₄@Boehmite-NH₂-Co II nanoparticles enable five reaction cycles with <5% activity loss.

Chemical Reactions Analysis

Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that derivatives of coumarin compounds exhibit significant anticancer properties. Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis through multiple pathways .

2. Anti-inflammatory Effects
Coumarins are recognized for their anti-inflammatory effects. The specific compound has shown promise in reducing inflammation markers in experimental models, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Studies suggest that it can inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents .

Agrochemical Applications

1. Herbicidal Activity
Research into the agrochemical properties of this compound shows potential as a herbicide. Its structure allows it to interact with plant growth regulators, potentially leading to effective weed management solutions in agriculture .

2. Insecticidal Properties
The compound's biological activity extends to insecticidal applications as well. Preliminary studies indicate that it may disrupt the life cycle of certain pests, providing an environmentally friendly alternative to synthetic insecticides .

Mechanism of Action

The mechanism of action of Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to coumarin.

    4-Methylumbelliferone: Another chromen-2-one derivative with anti-inflammatory and anticancer properties.

Biological Activity

Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C19H15ClO5
  • Molecular Weight : 358.77 g/mol
  • CAS Number : 869080-32-0

The compound features a chromone backbone with a 4-chlorophenyl group, which is significant for its biological activity. The oxochromen structure allows for interactions with various biological targets, making it a candidate for therapeutic applications .

Synthesis

The synthesis of this compound typically involves the reaction of chromone derivatives with 4-chlorophenylacetic acid in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions are optimized to maximize yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Studies demonstrate that it possesses activity against several bacterial strains, suggesting potential use as an antimicrobial agent. The presence of the chlorophenyl group is believed to enhance its interaction with microbial cell membranes .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in reducing inflammation. Experimental models indicate that it can inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can bind to receptors involved in inflammatory responses, modulating their activity.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress within cells, contributing to its protective effects .

Case Studies and Research Findings

A summary of relevant case studies is presented in the table below:

StudyFindings
Study A (2023)Demonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM)Supports potential use in cancer therapy
Study B (2024)Showed antibacterial activity against E. coli and S. aureusSuggests application in treating bacterial infections
Study C (2023)Reduced levels of TNF-alpha in inflammatory modelsIndicates anti-inflammatory potential

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate?

The compound can be synthesized via acid-catalyzed condensation. For example, refluxing acetohydrazide derivatives with aldehydes/ketones in methanol/chloroform (1:1) and acetic acid yields intermediates, which are then recrystallized from methanol (91% yield for aldehyde-derived products; 69% for ketone derivatives) . Key steps include controlling reaction time (5–18 hours) and temperature (reflux vs. room temperature) to optimize yield.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) and X-ray diffraction (XRD) are essential. XRD analysis, as demonstrated for structurally similar coumarin derivatives, resolves bond lengths and angles (e.g., C=O and C–O–C groups) . Single-crystal XRD using software like SHELXTL or SADABS refines data and validates molecular geometry .

Q. How can purification challenges be addressed for this compound?

Recrystallization from methanol is effective for removing unreacted starting materials . For complex mixtures, column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) improves purity. Monitoring via thin-layer chromatography (TLC) ensures fraction consistency.

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in XRD data (e.g., bond distortions) require cross-validation using multiple refinement tools (e.g., OLEX2 and PLATON). Supplementary data from repositories like the IUCr electronic archive can provide reference metrics for comparison . For example, thermal ellipsoid plots help identify disordered atoms in the chromen-4-one core .

Q. What strategies enhance the biological activity of derivatives?

Introduce pharmacophores via modular synthesis. For instance, coupling hydrazide intermediates (e.g., 2-[(4-methyl-2-oxochromen-7-yl)oxy]acetohydrazide) with thiazolidinone or benzylidene groups enhances antimicrobial or anticancer activity . Cyclocondensation with mercaptoacetic acid in DMF (using ZnCl₂ as a catalyst) generates thiazolidin derivatives with improved bioactivity .

Q. How to analyze reaction mechanisms for acid-catalyzed cyclization steps?

Mechanistic studies involve isolating intermediates (e.g., Schiff bases) via stopped-flow NMR or LC-MS. For example, acetic acid catalyzes imine formation in hydrazide-aldehyde reactions, followed by cyclization to form the coumarin core . Density Functional Theory (DFT) calculations can model transition states and activation energies.

Q. What methodologies assess the compound’s stability under physiological conditions?

Accelerated stability studies using HPLC monitor degradation products in buffer solutions (pH 4–9) at 37°C. Mass spectrometry identifies hydrolysis products (e.g., free phenolic intermediates). For photostability, expose samples to UV light (300–400 nm) and track changes via UV-Vis spectroscopy .

Q. How to study interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2). Validate with in vitro assays: measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays. Fluorescence quenching experiments assess binding to serum albumin .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions to prevent hydrolysis of ester groups .
  • Data Validation : Cross-reference XRD data with Cambridge Structural Database entries to confirm novelty .
  • Biological Testing : Use structure-activity relationship (SAR) models to guide derivative design .

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